perfluorohexanonitrile

Description

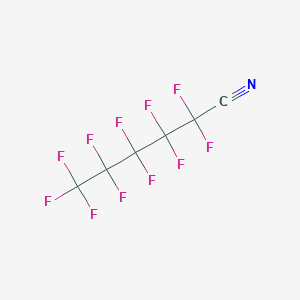

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRKRRJSXWDMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544033 | |

| Record name | Undecafluorohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-49-0 | |

| Record name | Undecafluorohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advances for Perfluorohexanonitrile

Exploration of Established Synthetic Routes

The primary and most established industrial method for producing perfluorohexanonitrile involves the direct fluorination of a hydrocarbon precursor. This process is effective but presents challenges related to reaction control and product specificity.

One of the main synthesis routes involves the fluorination of hexanedinitrile using reagents like cobalt trifluoride under controlled conditions. vulcanchem.com This method replaces all hydrogen atoms with fluorine atoms to yield the perfluorinated nitrile.

While the user's outline mentions the reduction of perfluoroalkylnitriles, it is important to clarify that this is a reaction of these nitriles, not a method for their synthesis. For instance, this compound can be reduced using sodium borohydride (B1222165) (NaBH₄) in the presence of reagents like boron trifluoride etherate (BF₃*Et₂O) or acetic acid to produce 1,1-dihydroperfluoroalkylamines. iaea.orgfluorine1.rufluorine1.ru This reaction transforms the nitrile group into an amine group but does not create the this compound itself.

The reduction of the nitrile group in perfluorinated compounds is a key transformation for creating other valuable fluorinated molecules. The process typically involves powerful reducing agents capable of acting on the electron-deficient carbon of the nitrile group.

| Reaction Type | Reagents | Product(s) | Significance |

| Reduction of this compound | Sodium Borohydride (NaBH₄), Boron Trifluoride Etherate (BF₃*Et₂O) | 1,1-dihydroperfluoroheptylamine | A method to convert perfluoroalkylnitriles into corresponding primary amines. fluorine1.rufluorine1.ru |

| Reduction of Perfluoroalkylnitriles | Sodium Borohydride (NaBH₄), Acetic Acid (CH₃COOH) | α-Nitroalkyl- and α-Methyl-α-perfluoroalkylamines (from condensation products) | Demonstrates the use of NaBH₄ systems for reducing nitrile derivatives. researchgate.net |

Novel Synthetic Approaches and Their Implications for Purity and Yield

The quest for higher efficiency and safer processes has driven research into novel synthetic methodologies for perfluorinated compounds. weiyougroup.org These new strategies aim to overcome the limitations of traditional high-temperature fluorination, such as low selectivity and harsh reaction conditions.

Developing new synthetic methods is a central theme in polymer and materials chemistry, aiming to create complex structures that were previously inaccessible. weiyougroup.org For this compound, novel approaches could involve:

Electrochemical Fluorination (ECF): An alternative to using gaseous fluorine, ECF can offer better control over the reaction, potentially leading to higher yields and purity of the desired product.

Building-Block Approach: Synthesizing the molecule from smaller, pre-fluorinated fragments. This method can provide excellent control over the final structure, minimizing the formation of isomers and partially fluorinated byproducts, thus increasing purity.

Flow Chemistry: Using microreactors or flow systems can improve heat transfer and reaction control, which is critical for highly exothermic fluorination reactions. This can lead to higher yields and a safer process. nuvisan.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comresearchgate.netnih.gov The twelve principles of green chemistry provide a framework for achieving this goal, emphasizing aspects like atom economy, energy efficiency, and the use of safer chemicals. acs.org

The established synthesis of this compound via direct fluorination can be evaluated against these principles:

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | The direct fluorination process can produce unwanted byproducts and waste, which green methods aim to minimize. researchgate.net |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct fluorination can have a lower atom economy if significant byproducts are formed. |

| Less Hazardous Chemical Synthesis | Direct fluorination often uses highly toxic and corrosive elemental fluorine (F₂) and can produce hydrogen fluoride (B91410) (HF) as a byproduct, posing significant safety risks. acs.org |

| Design for Energy Efficiency | This process typically requires high temperatures, making it energy-intensive. Catalytic methods could reduce these energy demands. researchgate.net |

| Safer Solvents and Auxiliaries | The choice of solvent is critical. Green chemistry encourages using solvents that are non-toxic and environmentally benign. researchgate.net |

Applying green chemistry could involve developing catalytic systems that operate at lower temperatures or using less hazardous fluorinating agents. derpharmachemica.com The use of natural catalysts or biocatalysis, while challenging in fluorochemistry, represents a frontier in making such syntheses more sustainable. derpharmachemica.com

Catalytic Systems in this compound Production

Catalysis plays a pivotal role in modern chemical manufacturing by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and selectivity. unsw.edu.au In the context of this compound production, catalytic systems could offer significant advantages.

While specific catalysts for the direct fluorination of hexanedinitrile are not widely documented in the provided search results, the potential benefits can be inferred from general catalytic principles:

Improved Selectivity: A well-designed catalyst could selectively promote the complete fluorination of the hydrocarbon backbone while minimizing the formation of undesired byproducts. This would simplify purification and increase yield. Bifunctional catalysts, which possess two different types of catalytic sites, are an example of advanced systems used to create tailored products. frontiersin.org

Reduced Energy Consumption: Thermal catalysis uses heat to accelerate reactions. unsw.edu.au By lowering the required reaction temperature, a catalyst could significantly reduce the energy input, aligning with green chemistry principles and lowering production costs.

Enhanced Safety: Operating under milder conditions (lower temperature and pressure) reduces the intrinsic risks associated with high-energy processes and hazardous materials.

Potential catalytic approaches could include:

| Catalytic Approach | Potential Advantages | Challenges |

| Heterogeneous Catalysis | Easy separation from the reaction mixture, potential for reuse, and suitability for continuous flow processes. | Catalyst deactivation, mass transfer limitations. |

| Homogeneous Catalysis | High activity and selectivity due to well-defined active sites. | Difficult to separate from the product, limiting reusability. mdpi.com |

| Photothermal Catalysis | Combines light and heat to enhance reaction rates and selectivity, potentially at lower operating temperatures. unsw.edu.au | Requires specialized reactor design and a suitable photocatalyst. |

The development of efficient catalytic systems is a key area of research for making the production of perfluorinated compounds like this compound more efficient and sustainable. mdpi.com

Scale-Up Considerations for Industrial Research

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability. nuvisan.com The scale-up of this compound synthesis is particularly demanding due to the nature of fluorination reactions.

Key considerations include:

Heat Management: Fluorination reactions are typically highly exothermic. According to the square-cube law, as the reactor volume increases (cubed), its surface area for heat exchange only increases by a square, making heat removal progressively more difficult. santiago-lab.com This can lead to thermal runaway reactions if not managed properly, requiring specialized jacketed reactors and advanced cooling systems. santiago-lab.com

Mass Transfer: Ensuring efficient mixing of reactants, especially a gas (fluorine) and a liquid or solid (hexanedinitrile), is more challenging in large reactors. Inefficient mass transfer can lead to localized "hot spots" and the formation of unwanted byproducts.

Materials of Construction: The corrosive nature of reagents like fluorine and the byproduct hydrogen fluoride (HF) necessitates the use of specialized, corrosion-resistant materials for reactors, piping, and instrumentation.

Purification: At a large scale, laboratory purification techniques like flash chromatography are often impractical and expensive. santiago-lab.com Industrial production would rely on methods like fractional distillation or crystallization. nuvisan.com The close boiling points of this compound and potential impurities (e.g., partially fluorinated isomers) can make distillation challenging, requiring tall distillation columns with high efficiency.

Process Safety and Control: The entire process must be carefully monitored and controlled. This includes managing the feed rates of hazardous reagents, monitoring reaction temperature and pressure in real-time, and having robust emergency shutdown systems in place. nuvisan.com

Successfully scaling up production requires a multidisciplinary approach, combining expertise in chemical engineering, materials science, and process safety to mitigate risks and optimize the manufacturing process. energy.gov

Environmental Behavior and Fate of Perfluorohexanonitrile

Environmental Distribution and Partitioning

No specific studies detailing the environmental distribution of perfluorohexanonitrile in various environmental compartments such as air, water, soil, or sediment were identified. Partition coefficients (e.g., Kow, Koc, Kaw), which are crucial for predicting how a chemical will distribute in the environment, are not available for this compound. mtak.hunih.govchemrxiv.org While general models exist for predicting these values for some PFAS, specific, validated data for this compound is absent. nih.govchemrxiv.org

Inter-Compartmental Transfer Processes

Bioaccumulation and Biomagnification Potential in Ecological Systems

There is no data on the potential for this compound to accumulate in living organisms (bioaccumulation) or to become more concentrated at higher levels of the food chain (biomagnification). While these are known concerns for some long-chain PFAS, the potential for this compound has not been assessed. nih.gov

Long-Term Environmental Persistence Assessments

The persistence of a chemical is often described by its half-life, which is the time it takes for its concentration to decrease by 50% in a specific medium like water or soil. chemtrust.org Due to the strength of the C-F bond, PFAS like this compound are exceptionally resistant to environmental degradation processes, including biological, chemical, and thermal breakdown under natural conditions. chemtrust.orgau.dk This extreme resistance has led to them being called "forever chemicals." chemtrust.org

| Compound | Medium | Estimated Half-Life | Reference |

|---|---|---|---|

| Perfluorohexane Sulfonate (PFHxS) | Human Serum | 5.3 years | nih.gov |

| Perfluorooctane (B1214571) Sulfonate (PFOS) | Human Serum | 3.4 years | nih.gov |

| Perfluorooctanoate (PFOA) | Human Serum | 2.7 years | nih.gov |

| Perfluorobutane Sulfonic acid (PFBS) | Human Serum | 44 days | nih.gov |

| Perfluoroheptanoic acid (PFHpA) | Human Serum | 62 days | nih.gov |

Environmental Transport Mechanisms

The physical and chemical properties of this compound, like other PFAS, allow it to be transported across various environmental compartments, including the atmosphere, water systems, and soils. itrcweb.org This mobility contributes to the widespread global distribution of PFAS, which are found in diverse environments from industrial sites to remote polar regions. au.dk

Atmospheric transport is a primary mechanism for the long-range distribution of PFAS. au.dk These compounds can be directly emitted into the atmosphere from manufacturing facilities or through the use of products containing them. au.dk Transport occurs with the compounds in the gas phase or adsorbed to airborne particles. au.dk Precursor compounds, which are more volatile, can undergo long-range atmospheric transport before degrading into more persistent PFAS like perfluoroalkyl acids. au.dk

Removal from the atmosphere occurs through wet and dry deposition. au.dk Wet deposition, which includes rain and snow, is considered the main process for delivering PFAS from the atmosphere to terrestrial and aquatic ecosystems. au.dkunc.edu Studies near fluoropolymer manufacturing facilities have quantified deposition rates, showing how atmospheric emissions contribute to local and regional contamination. nih.gov Research in Wilmington, NC, found the estimated annual flux for six PFAS compounds was significantly higher for wet deposition (30 μg m⁻²) compared to dry deposition (1.4 μg m⁻²), highlighting the efficiency of precipitation in removing these substances from the air. unc.edu

| Location Context | Deposition Type | Measured Flux/Rate | Reference |

|---|---|---|---|

| Near Fluoropolymer Facility | Total Deposition | Up to 245,000 ng m⁻² day⁻¹ | nih.gov |

| Southeastern U.S. Coast | Wet Deposition (Annual) | 30 μg m⁻² | unc.edu |

| Southeastern U.S. Coast | Dry Deposition (Annual) | 1.4 μg m⁻² | unc.edu |

| Southeastern U.S. Coast | Dry Deposition (Daily Range) | 0.3–29 ng m⁻² day⁻¹ | unc.edu |

Once deposited onto land or water, this compound is subject to hydrological transport. Due to the high water solubility of many PFAS, they are highly mobile in the environment, particularly in aquatic systems. chemtrust.orgnih.gov They can enter waterways through surface runoff from contaminated sites or via groundwater that has been impacted by infiltration. researchgate.net

In surface water bodies like rivers and lakes, PFAS can be transported over long distances by currents. In groundwater, the movement of these compounds is a significant concern at sites where PFAS-containing products have been released. itrcweb.org The migration of PFAS in groundwater can lead to the formation of extensive contaminant plumes, potentially impacting drinking water sources far from the original point of release. The behavior of PFAS in these systems can be complex, differing from other common contaminants due to their unique partitioning characteristics. itrcweb.org

The movement of this compound through soil is governed by its chemical structure and the properties of the soil itself. researchgate.net Important mechanisms affecting mobility include partitioning to organic carbon and electrostatic interactions with soil minerals. itrcweb.org Natural soils often have a net negative surface charge, which can repel negatively charged PFAS anions, thereby increasing their mobility and potential to leach into groundwater. itrcweb.org

Research has shown that the carbon chain length is a key factor in soil mobility; shorter-chain PFAS tend to be more mobile and remain in the aqueous phase, while longer-chain compounds are more likely to adsorb to solid materials like soil organic matter. researchgate.netresearchgate.net Column leaching experiments have demonstrated that the percolation velocity of PFAS is strongly correlated with the length of the perfluorinated chain. researchgate.net The addition of sorbents like biochar to soil has been studied as a method to reduce the mobility and leaching of PFAS. nih.gov

| Sorbent Treatment | Target Compound | Reduction in Leached Amount (vs. Control) | Reference |

|---|---|---|---|

| Biochar (1.5 wt%) | Total PFAS | 41% | nih.gov |

| ACH-WTR (1 wt%) | Total PFAS | 32% | nih.gov |

| Biochar (1.5 wt%) | Perfluorooctane Sulfonate (PFOS) | 62% | nih.gov |

| ACH-WTR (1 wt%) | Perfluorooctane Sulfonate (PFOS) | 68% | nih.gov |

ACH-WTR: Aluminum Chlorohydrate Water Treatment Residuals

Toxicological Research and Assessment of Perfluorohexanonitrile

Advanced Toxicological Investigation Methodologies

Modern toxicology employs a range of sophisticated methods to evaluate the potential harm a substance may cause to living organisms. These approaches are designed to provide a detailed picture of a chemical's interaction with biological systems, from the cellular level to the whole organism.

In Vitro Toxicological Models and Cellular Assays

In vitro studies, which are conducted on cells or tissues in a controlled laboratory setting, are a cornerstone of modern toxicological assessment. These methods allow for the rapid screening of a large number of chemicals and can provide initial insights into their potential for cytotoxicity and other adverse effects. Common in vitro models include the use of cultured human or animal cells to assess cell viability, proliferation, and damage to cellular structures. However, no published studies were identified that specifically applied these cellular assays to investigate the toxicity of perfluorohexanonitrile.

In Vivo Experimental Designs and Mammalian Studies

In vivo studies, which are conducted in living organisms, are essential for understanding the systemic effects of a chemical. These studies typically involve administering a substance to laboratory animals, such as rodents, under controlled conditions to observe its effects on various organs and physiological functions. Such research is crucial for determining a substance's potential to cause harm in a whole biological system. A review of available literature revealed no specific in vivo toxicological studies conducted on this compound in mammalian models.

Mechanistic Toxicology: Molecular and Cellular Responses

Mechanistic toxicology aims to elucidate the specific molecular and cellular pathways through which a substance exerts its toxic effects. This field of study is critical for understanding the underlying causes of toxicity and for predicting potential health risks.

One common mechanism of chemical-induced toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. Research in this area investigates how a chemical might lead to an overproduction of ROS, overwhelming the cell's antioxidant defenses and causing damage to DNA, proteins, and lipids. There is currently no available research that has investigated the potential of this compound to induce oxidative stress.

Toxicological assessments often include studies to determine if a chemical can interfere with the normal function of enzymes or bind to cellular receptors. Enzyme inhibition can disrupt critical metabolic pathways, while receptor binding can trigger or block cellular signaling processes, leading to adverse health outcomes. No studies have been published that examine the potential of this compound to inhibit enzymes or bind to cellular receptors.

Omics-Based Toxicological Profiling (e.g., Transcriptomics, Metabolomics)

"Omics" technologies, such as transcriptomics (the study of gene expression) and metabolomics (the study of metabolites), are powerful tools in modern toxicology. These approaches allow scientists to obtain a broad, system-wide view of the molecular changes that occur in an organism following exposure to a chemical. This can help to identify biomarkers of exposure and effect, and to understand the complex biological pathways that are perturbed. The application of transcriptomic or metabolomic profiling to assess the toxicological effects of this compound has not been reported in the scientific literature.

Exposure Pathways and Comprehensive Assessment in Environmental and Occupational Settings

A comprehensive assessment of this compound in environmental and occupational settings is currently impeded by a lack of specific research. The exposure pathways for this compound have not been well-documented in peer-reviewed literature. Generally, for other PFAS, exposure assessments are conducted to understand how these substances may be encountered by humans and wildlife. youtube.com

In environmental settings, the assessment for PFAS typically involves identifying sources of release, such as industrial facilities or the use of PFAS-containing products. Researchers would then investigate the fate and transport of the substance in various environmental media, including water, soil, and air. epa.gov For instance, studies on other PFAS have detected their presence in drinking water, surface water, and sediment. nih.gov

Table 1: Status of Exposure Assessment Data for this compound

| Exposure Setting | Assessment Parameter | Data Availability for this compound |

|---|---|---|

| Environmental | Identification in Water Sources | No specific data available |

| Detection in Soil and Sediment | No specific data available | |

| Presence in Ambient Air | No specific data available | |

| Occupational | Workplace Air Concentrations | No specific data available |

| Biological Monitoring Data | No specific data available |

Human Health Risk Assessment Frameworks for this compound

Specific human health risk assessment frameworks for this compound have not been established due to the absence of toxicological data. The process of risk assessment for any chemical typically involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

For other PFAS compounds, extensive research has been conducted to understand their potential human health effects. epa.gov Studies have investigated associations between exposure to certain PFAS and various health outcomes, including effects on the immune system, liver function, and developmental processes. nih.govresearchgate.net These studies, which often involve laboratory animal testing and epidemiological research, provide the foundational data for hazard identification and dose-response assessment. nih.gov

Risk characterization for a chemical involves integrating the information from the first three steps to estimate the likelihood and severity of adverse health effects in exposed populations. integral-corp.com Given the lack of specific toxicity and exposure data for this compound, a quantitative human health risk assessment cannot be performed.

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems

There is a significant lack of ecotoxicological data concerning the effects of this compound on aquatic and terrestrial ecosystems. Ecotoxicological assessments are crucial for understanding the potential environmental impact of a chemical. service.gov.uk

No studies were identified that specifically investigated the impact of this compound on microbial communities. Research on other PFAS has shown that these substances can affect the structure and function of microbial communities in both soil and aquatic environments. nih.govnih.gov For example, some studies have indicated that certain PFAS can alter the diversity of soil bacteria and fungi, which could have subsequent effects on nutrient cycling and soil health. nih.govresearchgate.netresearchgate.net The sensitivity of different microbial species to various PFAS can differ, with some showing tolerance while others are inhibited. researchgate.net

Table 2: Status of Ecotoxicological Data on Microbial Communities for this compound

| Ecosystem | Endpoint | Finding for this compound |

|---|---|---|

| Aquatic | Impact on Bacterial Diversity | No data available |

| Effect on Algal Growth | No data available | |

| Influence on Ecosystem Functions (e.g., Nutrient Cycling) | No data available | |

| Terrestrial | Impact on Soil Microbial Composition | No data available |

| Effect on Fungal Communities | No data available |

Specific data on the effects of this compound on aquatic organisms and food webs are not available in the scientific literature. Ecotoxicity studies in aquatic environments typically assess the effects of a substance on a range of organisms representing different trophic levels, such as algae, invertebrates, and fish. nih.gov For other PFAS, research has demonstrated the potential for bioaccumulation in aquatic organisms and biomagnification through the food web. biorxiv.orgresearchgate.netnih.gov The toxicity of different PFAS to aquatic life can vary significantly. nih.gov

Table 3: Status of Ecotoxicological Data on Aquatic Organisms for this compound

| Organism Type | Endpoint | Finding for this compound |

|---|---|---|

| Algae | Growth Inhibition (EC50) | No data available |

| Invertebrates (e.g., Daphnia) | Acute Toxicity (LC50) | No data available |

| Chronic Toxicity (Reproduction) | No data available | |

| Fish | Acute Toxicity (LC50) | No data available |

There is no available information on the effects of this compound on terrestrial plants and animals. The assessment of terrestrial ecotoxicity would typically involve studies on the uptake and effects of the substance in plants, as well as its toxicity to soil-dwelling invertebrates and wildlife. mdpi.com For the broader category of PFAS, some studies have investigated their uptake by plants from contaminated soil and the potential for transfer to herbivores. researchgate.net Toxicological studies on terrestrial invertebrates have also been conducted for some PFAS, examining endpoints such as survival, growth, and reproduction. mdpi.com

Degradation Mechanisms and Pathways of Perfluorohexanonitrile

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors. For organic compounds like perfluorohexanonitrile, the primary abiotic degradation processes are photolysis and hydrolysis.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically produced reactive species in the environment.

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The nitrile group (-C≡N) in this compound is the most likely site for hydrolytic attack. Generally, the hydrolysis of nitriles can proceed under acidic or basic conditions, typically yielding a carboxylic acid and ammonia (B1221849) or an amine.

pH-Dependent Reaction KineticsThe rate of hydrolysis is often highly dependent on the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrogen atom of the nitrile group is protonated, making the carbon atom more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In alkaline (basic) conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon atom of the nitrile group. The kinetics of these reactions would determine the persistence of this compound in aqueous environments at different pH levels. For many organic compounds, hydrolysis rates are significantly faster at the extremes of the pH scale compared to neutral conditions. However, the strong electron-withdrawing effect of the perfluoroalkyl chain in this compound would significantly influence the reactivity of the nitrile group, and specific kinetic data is not readily available.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. The high stability of the C-F bond makes many perfluorinated compounds resistant to biodegradation.

Microbial Degradation Efficiency and Kinetics

The microbial degradation of persistent organic pollutants is a complex process influenced by the chemical's structure, concentration, and the specific microbial community present. dtu.dk For highly fluorinated compounds like this compound, biodegradation is particularly challenging due to the strength of the C-F bonds.

Research on the biodegradation kinetics of other recalcitrant compounds, such as synthetic pyrethroids and polycyclic aromatic hydrocarbons (PAHs), often shows that the degradation process follows first-order kinetics. frontiersin.orgnih.gov This implies that the rate of degradation is proportional to the concentration of the contaminant. In some cases, degradation is concentration-dependent, with specific rates, half-saturation constants, and inhibition constants being key parameters to describe the process. frontiersin.org For instance, the bioaugmentation of soil contaminated with permethrin (B1679614) using the bacterial strain Acinetobacter baumannii ZH-14 resulted in over 85% degradation within 9 days, following a first-order kinetic model. frontiersin.org

However, high concentrations of xenobiotic chemicals can also delay or inhibit microbial activity. dtu.dk The half-life of degradation can be significantly longer at higher concentrations. nih.gov The efficiency of microbial degradation is therefore a delicate balance between the concentration of the substrate and the metabolic capabilities of the microorganisms.

| Compound Class | Kinetic Model | Key Parameters | Example Half-Life (t½) | Reference |

|---|---|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | First-Order | Rate Constant (k), Half-Life (t½) | 1.8 - 10 hours | nih.gov |

| Synthetic Pyrethroids | First-Order | Rate Constant (k), Half-Life (t½) | 18.2 - 43.3 hours | frontiersin.org |

| Perfluorooctane (B1214571) Sulfonate (PFOS) | - | Degradation Efficiency | 56.7% reduction in 20 days | nih.gov |

Identification of Key Microbial Consortia and Species

The degradation of complex and persistent pollutants is often more effectively carried out by mixed microbial communities, or consortia, rather than individual species. nih.govnih.gov This is because different species within the consortium can perform complementary metabolic functions, leading to a more complete breakdown of the target compound.

While specific microbial consortia for the degradation of this compound have not been identified, studies on other PFAS provide valuable clues. For example, a functional screening of soil samples contaminated with perfluorooctane sulfonate (PFOS) identified a microbial consortium capable of significant PFOS degradation. nih.gov This consortium was predominantly composed of bacteria from the genus Hyphomicrobium (46.7%) along with other unclassified microorganisms. nih.gov Hyphomicrobium species are known to possess dehalogenase enzymes, which could potentially play a role in cleaving C-F bonds, although this is a significant challenge. nih.gov

Similarly, consortia of bacteria including Bacillus, Pseudomonas, and Micrococcus, and fungi such as Fusarium, Aspergillus, and Penicillium, have been shown to be effective in degrading PAHs like naphthalene (B1677914) and anthracene. mdpi.com The use of a consortium of Micrococcus and Pseudomonas resulted in a 15% faster degradation of naphthalene compared to the individual strains. mdpi.com These findings underscore the potential of using indigenous microbial consortia, adapted to contaminated environments, for the bioremediation of persistent compounds. nih.govmdpi.com

Enzymatic Degradation Mechanisms and Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations and has become an important tool in green chemistry and the synthesis of pharmaceuticals. nih.gov The enzymatic degradation of polymers and other complex molecules is a heterogeneous reaction that typically occurs on the surface of the substrate. researchgate.net The process involves the adsorption of the enzyme onto the material's surface, followed by the hydrolysis of chemical bonds. researchgate.net

The enzymatic degradation of this compound faces a major hurdle: the extreme strength and stability of the C-F bond. Most common hydrolytic enzymes, such as lipases and cutinases, are known to cleave ester bonds in polyesters like poly(caprolactone) and poly(butylene succinate). mdpi.commdpi.com The mechanism often involves an erosion of the material's surface without significantly altering the bulk macromolecular structure. mdpi.com

For fluorinated compounds, specialized enzymes such as dehalogenases would be required. nih.gov These enzymes catalyze the cleavage of carbon-halogen bonds. However, the energy required to break a C-F bond is substantially higher than for other carbon-halogen bonds, making enzymatic defluorination a rare and difficult process.

To enhance enzyme stability and efficiency for industrial applications, techniques such as enzyme immobilization are often employed. nih.govnih.gov Immobilizing enzymes on solid supports can facilitate their separation from the product, improve their stability, and allow for their reuse, which is economically advantageous. nih.gov

Advanced Remediation Technologies and Degradation Processes

Given the recalcitrance of this compound and other PFAS to conventional degradation methods, advanced remediation technologies are being actively investigated. These processes are designed to overcome the high energy barriers required to break down these persistent molecules.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive and non-selective radical species, most notably the hydroxyl radical (•OH). mdpi.commdpi.com These radicals have a high oxidation potential and can mineralize a wide range of organic pollutants. mdpi.commostwiedzy.pl Other reactive species, such as the sulfate (B86663) radical (SO₄•⁻), can also be generated in AOPs and have shown effectiveness in degrading PFAS. mdpi.com AOPs encompass a variety of technologies, including photocatalysis, ozonation, Fenton processes, and the plasma and electrochemical methods discussed below. researchgate.netresearchgate.net

Plasma-based water treatment is an emerging AOP that has shown significant promise for the degradation of PFAS. ispc-conference.orgresearchgate.net This technology uses electrical discharges in or near water to generate a plasma state, which is a cocktail of highly reactive species including electrons, radicals (like •OH), and UV radiation. ispc-conference.orgresearchgate.net

The degradation of PFAS in plasma systems is believed to occur primarily at the plasma-liquid interface. researchgate.netrsc.org Surfactant-like PFAS molecules accumulate at this interface, where they are attacked by the reactive species. The process can lead to the stepwise cleavage of C-C bonds, resulting in the formation of shorter-chain PFAS as intermediates, and ultimately, mineralization to fluoride (B91410) ions and carbon dioxide. rsc.orgnih.gov Studies have shown that longer-chain PFAS are typically degraded more rapidly than shorter-chain ones in plasma systems. rsc.orgscispace.com For example, high removal efficiencies (>90%) were observed for PFOS and PFHxA, while shorter-chain compounds like PFBA and PFBS showed lower removal rates under the same conditions. scispace.com

| Plasma System | Target PFAS | Key Finding | Reference |

|---|---|---|---|

| Gliding Arc Plasma (GAP) | PFCAs, PFSAs, FtS | Longer-chain PFAS destroyed more quickly than shorter-chain compounds. | rsc.org |

| Cold Atmospheric Pressure Plasma Jet (NTP-APPJ) | PFOS, PFHxA, PFBA, PFBS | >90% removal for longer-chain PFAS (PFOS, PFHxA); ~30% removal for short-chain PFBS in 10 min. | scispace.com |

| DC Plasma in Oxygen Bubbles | PFOA, PFOS | Effective removal of parent compounds, generating shorter-chain PFCA byproducts. | rsc.org |

| Plasma Treatment (General) | PFOA, PFOS | Identified byproducts include shorter-chain PFCAs, fluoride ions, and inorganic carbon. | nih.gov |

Electrochemical oxidation is another powerful AOP for the destruction of PFAS. researchgate.net This technique typically employs anodes with a high oxygen evolution potential, such as boron-doped diamond (BDD) electrodes. researchgate.net The degradation mechanism is believed to involve direct electron transfer from the PFAS molecule to the anode, as well as oxidation by electrochemically generated radicals like •OH. nih.gov

Studies on the electrochemical oxidation of PFOA suggest that valence band holes (h+), or electron vacancies at the anode surface, play a dominant role in mineralization. nih.gov This primary pathway can lead to the breakdown of the molecule without necessarily forming the short-chain perfluoroalkyl carboxylic acids (PFCAs) that are often seen as major intermediates in other processes. nih.gov

The efficiency of electrochemical oxidation is influenced by several factors, including the anode material, current density, and initial contaminant concentration. researchgate.netsemanticscholar.org The removal of various PFAS has been shown to follow first-order apparent kinetics, with the kinetic rate constants often linearly correlated to the applied current density. researchgate.net

Sonochemical Degradation Approaches

Sonochemical degradation is an advanced oxidation process that utilizes high-frequency ultrasound to induce chemical reactions. The underlying mechanism involves acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. This collapse generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures (around 1000 atm). nih.gov

For per- and polyfluoroalkyl substances (PFAS), including compounds like this compound, two primary degradation mechanisms are proposed within this process:

Pyrolysis: The intense heat at the interface of the collapsing cavitation bubble can be sufficient to break the strong carbon-fluorine and carbon-carbon bonds of the molecule. Surfactant-like PFAS molecules tend to accumulate at this gas-liquid interface, positioning them for effective thermal decomposition. nih.gov

Radical Reactions: The high temperatures can also cause the homolytic cleavage of water molecules, generating highly reactive species such as hydroxyl radicals (•OH). nih.gov These radicals can then attack the pollutant molecules.

The effectiveness of sonochemical degradation is influenced by several operational parameters. Studies on various PFAS have shown that ultrasonic frequency, power density, temperature, and the chemical properties of the specific compound affect the degradation rate. nih.gov For instance, higher ultrasonic frequencies (e.g., ≥1 MHz) have been found to be more effective for the degradation of some fluorinated compounds. nih.gov While this approach has shown promise for the degradation of persistent PFAS like PFOA and PFOS, specific research detailing the sonochemical degradation kinetics and efficiency for this compound is not extensively available in the reviewed scientific literature. nih.govchemguide.co.uk

Analysis of Transformation Products and Metabolites

Direct experimental analysis of the transformation products and metabolites resulting from the degradation of this compound is limited in published research. However, the degradation pathway can be predicted based on the fundamental chemistry of the nitrile functional group (–C≡N). The carbon-fluorine bonds that characterize perfluorinated compounds are exceptionally strong and stable, making the perfluoroalkyl chain (C5F11–) highly resistant to cleavage. nih.gov In contrast, the nitrile group is a known reactive site susceptible to hydrolysis.

Hydrolysis of nitriles can occur under either acidic or alkaline conditions, proceeding in two stages. byjus.com The nitrile first reacts with water to form an amide intermediate (perfluorohexanamide in this case), which is then further hydrolyzed to a carboxylic acid. byjus.comlibretexts.org

Acid-catalyzed hydrolysis: In the presence of an acid (e.g., HCl), the nitrile is heated, yielding a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis: When heated with a base (e.g., NaOH), the reaction produces a salt of the carboxylic acid and ammonia gas. chemguide.co.ukorganicchemistrytutor.com

Therefore, the primary and most anticipated transformation pathway for this compound involves the hydrolysis of its nitrile group, which would lead to the formation of perfluorohexanoic acid (PFHxA) and ammonia (or ammonium ions, depending on the pH). The stable perfluorinated alkyl chain is expected to remain intact during this transformation.

| Initial Compound | Chemical Formula | Predicted Transformation Product | Chemical Formula | Byproduct |

|---|---|---|---|---|

| This compound | C₅F₁₁CN | Perfluorohexanoic acid (PFHxA) | C₅F₁₁COOH | Ammonia/Ammonium (NH₃/NH₄⁺) |

Environmental Factors Influencing Degradation Kinetics and Pathways

The rate and pathway of this compound degradation in the environment are expected to be influenced by a variety of factors, similar to other perfluorinated compounds and nitriles. nih.gov While specific kinetic data for this compound is scarce, the influence of key environmental variables can be inferred from existing chemical knowledge.

pH: The pH of the environmental medium is a critical factor. As the primary degradation pathway is likely hydrolysis of the nitrile group, the reaction rate is expected to be significantly influenced by pH. Both acidic and alkaline conditions are known to catalyze nitrile hydrolysis, potentially accelerating the transformation of this compound to perfluorohexanoic acid. byjus.comorganicchemistrytutor.com Neutral pH conditions would likely result in a much slower degradation rate.

Temperature: Reaction kinetics are generally dependent on temperature. An increase in temperature would be expected to increase the rate of hydrolysis and other potential degradation processes, in line with general chemical kinetic principles. nih.govnih.gov

Light (Photodegradation): Photodegradation, particularly involving short-wavelength ultraviolet (UV) light, is a known degradation pathway for some organic compounds. nih.gov While the C-F bond is highly resistant to photolysis, some studies have shown that UV-based processes can achieve degradation of certain PFAS, especially when combined with photocatalysts (like TiO₂) or oxidizing agents. nih.gov Direct photolysis of this compound may be slow, but its rate could be influenced by the intensity and wavelength of light, as well as the presence of photosensitizing substances in the environment.

Redox Conditions: The prevailing redox (oxidation-reduction) conditions can affect degradation pathways. While the perfluorinated chain is highly resistant to both oxidation and reduction, some advanced reductive processes have shown efficacy for other PFAS. researchgate.net The presence of strong oxidizing agents (like hydroxyl radicals) or reducing agents in specific environmental compartments could potentially open up degradation pathways beyond simple hydrolysis. Shifts between aerobic and anaerobic conditions could also influence the biotransformation of any intermediates. nih.gov

| Environmental Factor | Expected Influence on this compound Degradation |

|---|---|

| pH | Significant impact. Acidic or alkaline conditions are expected to catalyze and accelerate hydrolysis of the nitrile group to a carboxylic acid. |

| Temperature | Positive correlation. Higher temperatures will generally increase the rate of chemical degradation reactions, including hydrolysis. |

| UV Radiation | Potential for slow photodegradation. Rate may be enhanced by the presence of photocatalysts or other reactive species generated by light. |

| Redox Potential | May influence pathways in specific scenarios. Strong oxidizing or reducing conditions could potentially affect the molecule, though the perfluorinated chain is highly stable. |

Atmospheric Chemistry and Environmental Transport of Perfluorohexanonitrile

Atmospheric Lifetime and Reactivity Studies

The atmospheric lifetime of a compound is a key determinant of its potential for long-range transport and global distribution. It is primarily controlled by its reactivity with atmospheric oxidants.

Reactions with ozone (O3) and nitrate (B79036) radicals (NO3•) are also important atmospheric removal mechanisms for certain classes of organic compounds, particularly those with unsaturated bonds. nih.gov Ozone is a powerful oxidant that can react with a variety of molecules. oxidationtech.comnih.govoxidationtech.com The nitrate radical is the primary nighttime oxidant in the troposphere and can be particularly important for the oxidation of biogenic volatile organic compounds (BVOCs). nih.govcopernicus.org However, fully fluorinated alkyl chains, such as the one in perfluorohexanonitrile, are generally resistant to attack by ozone and nitrate radicals. nih.gov Therefore, these reactions are likely to be minor loss processes for this compound in the atmosphere.

Interactive Data Table: Reactivity of Perfluoro-compounds with Atmospheric Oxidants

| Compound Class | Reactivity with •OH | Reactivity with O3 | Reactivity with NO3• | Atmospheric Lifetime Implication |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Slow to moderate | Negligible | Negligible | Moderate to long |

| Perfluoropolyethers (PFPEs) | Very slow | Negligible | Negligible | Very long |

| This compound (Expected) | Slow to moderate | Negligible | Negligible | Moderate to long |

Gas-Phase Chemical Mechanisms and Atmospheric Modeling

To understand the atmospheric fate of this compound on a larger scale, its chemical reactions are incorporated into gas-phase chemical mechanisms, which are essential components of atmospheric models. mdpi.comcmascenter.org

Chemical transport models (CTMs) are sophisticated computer models that simulate the movement and chemical transformation of pollutants in the atmosphere. ecmwf.intwikipedia.orgsustainability-directory.com These models use meteorological data, emissions inventories, and chemical reaction mechanisms to predict the concentrations of various atmospheric constituents. wikipedia.org To accurately simulate the atmospheric behavior of this compound, its specific reaction kinetics and products would need to be included in the chemical mechanisms of CTMs. mdpi.com

Computational simulations are valuable tools for investigating the complex chemical and physical processes that occur in the atmosphere. uconn.eduresearchgate.net These simulations can be used to estimate the atmospheric lifetime of a compound, predict its global distribution, and assess its potential environmental impacts. For this compound, computational models can help to fill in data gaps where experimental measurements are lacking. By inputting known or estimated reaction rate constants and other physical properties, scientists can simulate its atmospheric degradation and transport. uconn.edu

Secondary Organic Aerosol (SOA) Formation and Partitioning

Secondary organic aerosols (SOAs) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). copernicus.orgyoutube.comcopernicus.org The oxidation products can have lower volatility than the parent compound, leading to their partitioning into the aerosol phase. researchgate.netresearchgate.net The formation of SOA can have significant impacts on air quality, climate, and human health. copernicus.org

Given the expected oxidation of this compound by •OH radicals, it is plausible that its degradation products could contribute to SOA formation. The extent to which this occurs would depend on the volatility and water solubility of the oxidation products. If the products are sufficiently low in volatility, they can partition onto existing aerosol particles or even form new particles. researchgate.net

Long-Range Atmospheric Transport Potential and Global Distribution

Compounds with long atmospheric lifetimes have a high potential for long-range atmospheric transport, leading to their distribution across regional and even global scales. researchgate.netnih.govunbc.ca The persistence of a substance in the atmosphere allows it to be carried by winds over vast distances from its emission sources. unbc.capku-atmos-acm.orgnoaa.gov

Due to its expected low reactivity with major atmospheric oxidants, this compound likely has a sufficiently long atmospheric lifetime to undergo long-range transport. nih.gov This means that emissions in one region could potentially impact air quality and ecosystems in distant, downwind locations. The global distribution of such persistent compounds is a significant environmental concern. nih.gov

Interactions with Atmospheric Particulate Matter and Cloud Droplets

There is currently no specific research detailing the interactions of this compound with atmospheric particulate matter or its behavior within cloud droplets. Generally, the transport and transformation of atmospheric pollutants are significantly influenced by heterogeneous and multiphase reactions that occur on the surface of aerosols and within cloud water.

For many organic compounds, acidic surfaces on atmospheric aerosols can catalyze reactions, potentially leading to the formation of secondary organic aerosol (SOA) mass. nih.govnih.gov The uptake of gases into cloud droplets can also be a significant atmospheric sink, where aqueous-phase photochemical transformations can occur. nih.gov These processes are governed by the compound's physical and chemical properties, such as its solubility, vapor pressure, and reactivity with atmospheric oxidants like hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (NO₃•). rsc.org

Without experimental data on this compound's Henry's Law constant, adsorption coefficients, and reaction kinetics on aerosol surfaces or in aqueous solutions, any description of its partitioning between the gas and particle phases or its fate in cloud water would be entirely speculative.

Impact on Atmospheric Oxidation Capacity and Climate

A compound's impact on atmospheric oxidation capacity and climate is determined by its reactivity and its ability to absorb infrared radiation.

Climate Impact: The climate impact of a substance is often quantified by its Radiative Efficiency (RE) and Global Warming Potential (GWP). nih.govnih.gov RE measures how effectively a molecule absorbs infrared radiation, while GWP compares its warming effect to that of carbon dioxide over a specific time horizon. nih.govresearchgate.net These values are calculated based on a compound's infrared absorption spectrum and its atmospheric lifetime. nih.govnih.gov As the atmospheric lifetime and infrared absorption spectrum for this compound have not been reported in the scientific literature, its RE and GWP cannot be determined. Therefore, its potential contribution to radiative forcing and climate change is unquantified. ipcc.ch

Regulatory and Policy Frameworks for Perfluorohexanonitrile

International and National Regulatory Approaches for Fluorinated Compounds

Given the persistent and bioaccumulative nature of many fluorinated compounds, a complex web of international and national regulations has been established. These frameworks are increasingly capturing a broad range of PFAS, including substances like perfluorohexanonitrile.

International Agreements:

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a significant international treaty aimed at eliminating or restricting the production and use of highly persistent and toxic chemicals. chemtrust.org While this compound is not explicitly listed, several other PFAS are, setting a precedent for the regulation of similar substances. Key PFAS groups listed under the convention include:

Perfluorooctane (B1214571) sulfonic acid (PFOS) , its salts, and perfluorooctane sulfonyl fluoride (B91410) (PFOSF) were listed in Annex B (Restriction) in 2009. unep.orgpops.int

Perfluorooctanoic acid (PFOA) , its salts, and PFOA-related compounds were listed in Annex A (Elimination) in 2019. pops.int

Perfluorohexane sulfonic acid (PFHxS) , its salts, and PFHxS-related compounds were listed in Annex A (Elimination) in 2022. unep.org

The trend within the Stockholm Convention is to address PFAS with proven harmful properties, and future evaluations may consider other PFAS, including fluorinated nitriles, for inclusion.

European Union Regulations:

The EU has one of the most comprehensive chemical regulatory frameworks, primarily through the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. fluoropolymers.eu Under REACH, substances of very high concern (SVHC) are identified, and their use may be restricted. Several PFAS are already classified as SVHCs. sartorius.com

A significant development is the proposal by five member states (Germany, the Netherlands, Denmark, Sweden, and Norway) to restrict a wide range of PFAS under REACH. linklaters.com The proposed restriction adopts a broad definition of PFAS, encompassing any substance that contains at least one fully fluorinated methyl (CF₃-) or methylene (B1212753) (-CF₂-) carbon atom. akingump.com This definition would almost certainly include this compound. The proposal aims to ban the manufacture, use, and placing on the market of PFAS as substances, in mixtures, and in articles above certain concentration thresholds. linklaters.com

United States Regulations:

In the United States, the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA) . itrcweb.org The EPA has been increasingly active in addressing PFAS contamination. Key actions include:

Significant New Use Rules (SNURs): The EPA can issue SNURs to require notification and review before a chemical can be used for a new purpose. This allows the agency to evaluate and manage potential risks from new uses of certain PFAS. useforesight.io

Toxics Release Inventory (TRI): The EPA has been adding PFAS to the TRI, which requires facilities to report their releases of these chemicals. aiha.org This provides valuable data on the sources and quantities of PFAS pollution.

Drinking Water Regulations: The EPA has established health advisories for certain PFAS in drinking water and is moving towards legally enforceable Maximum Contaminant Levels (MCLs). nih.gov

The EPA's approach is also evolving towards managing PFAS as a class, which would have direct implications for substances like this compound. ewg.org

Below is a table summarizing the regulatory approaches in these key jurisdictions.

| Regulatory Body/Agreement | Framework | Key Provisions for Fluorinated Compounds (PFAS) | Applicability to this compound |

| Stockholm Convention | International Treaty | Listing of specific PFAS (PFOS, PFOA, PFHxS) for restriction or elimination. chemtrust.orgunep.orgpops.int | Not explicitly listed, but the convention provides a framework for future inclusion of other persistent PFAS. |

| European Union | REACH Regulation | Identification of PFAS as Substances of Very High Concern (SVHCs); Proposed broad restriction on the manufacture, use, and sale of all PFAS. sartorius.comlinklaters.com | Highly likely to be included under the proposed broad PFAS definition. akingump.com |

| United States EPA | TSCA, Safe Drinking Water Act | Significant New Use Rules (SNURs) for certain PFAS, inclusion in the Toxics Release Inventory (TRI), and development of drinking water health advisories and regulations. itrcweb.orgaiha.orgnih.gov | Would be subject to broader PFAS regulations and reporting requirements as they are implemented. |

The future of fluorinated compound regulation is clearly heading towards a more comprehensive, class-based approach. This shift is driven by the sheer number of PFAS and the impracticality of regulating them one by one. nih.gov

Key future directives and policy trends include:

Grouping of PFAS: Regulatory agencies are actively developing strategies for grouping PFAS based on chemical structure, properties, or toxicological profiles. nih.gov This will allow for more efficient risk assessment and management.

Essential Use Concept: There is a growing discussion around the concept of "essential use," which would permit the continued use of PFAS only in applications that are critical for health, safety, or the functioning of society, and for which there are no viable alternatives.

Focus on Persistence: There is a move to regulate some chemicals based on persistence alone, under the rationale that highly persistent chemicals will lead to ever-increasing exposure and potential for harm. nih.gov This is particularly relevant for PFAS like this compound.

Global Bans: Advocacy groups and some nations are pushing for a complete global ban on PFAS in non-essential uses through international agreements like the Stockholm Convention. nih.gov

These emerging developments suggest that the regulatory scrutiny on all PFAS, including this compound, will continue to intensify.

Environmental Impact Assessment (EIA) Methodologies and Applications

Environmental Impact Assessments (EIAs) are crucial tools for evaluating the potential environmental consequences of a chemical throughout its lifecycle. For a substance like this compound, specific EIA methodologies are applied to understand its potential risks.

Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. mdpi.com

For PFAS, including this compound, LCA is an emerging but critical tool. Key considerations in the LCA of PFAS include:

Persistence and Transformation: A significant challenge is accounting for the extreme persistence of PFAS and their potential to transform into other persistent compounds in the environment. foodpackagingforum.org Frameworks are being developed to incorporate these transformation fractions into LCAs. nih.gov

Toxicity Characterization: Researchers are working on developing characterization factors for the toxicity of various PFAS to better quantify their impact on human health and ecosystems within LCA models. foodpackagingforum.org

Data Gaps: A major limitation for conducting comprehensive LCAs on emerging PFAS like this compound is the lack of extensive data on their environmental fate, transport, and toxicity. nih.gov

Despite these challenges, the application of LCA to PFAS remediation technologies and products containing PFAS is growing, providing a more holistic view of their environmental footprint. researchgate.net

Risk assessment is a systematic process of evaluating the potential risks that may be involved in a projected activity or undertaking. For chemicals, this typically involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

For PFAS, including this compound, regulatory bodies are developing specific risk assessment frameworks:

Grouping for Risk Assessment: The EPA and other agencies are exploring ways to group PFAS for risk assessment to address the large number of compounds and data gaps. aiha.orgepa.gov This can involve grouping by chemical structure, physicochemical properties, or toxicological endpoints.

Cumulative Risk Assessment: Given that exposure often occurs to mixtures of different PFAS, frameworks for assessing the cumulative risk from multiple PFAS are being developed. itrcweb.org

Source-Pathway-Receptor Models: These models are used to understand the potential for PFAS to move from sources of contamination, through environmental pathways (e.g., soil, water), to human and ecological receptors. crew.ac.uk

The table below outlines the key components of these risk assessment frameworks.

| Framework Component | Description | Relevance to this compound |

| Hazard Identification | Identifying the potential adverse health effects a substance can cause. | Due to limited specific data, hazard would likely be inferred from data on structurally similar PFAS. |

| Dose-Response Assessment | Determining the relationship between the dose of a substance and the incidence of adverse health effects. | Would likely rely on read-across from better-studied PFAS until specific toxicological data becomes available. |

| Exposure Assessment | Evaluating the potential for human and environmental exposure to the substance. | Would consider potential releases during manufacturing, use, and disposal, and its persistence in the environment. |

| Risk Characterization | Integrating information from the other three steps to estimate the probability of adverse effects occurring in a given population. | Would carry a high degree of uncertainty due to data gaps, likely leading to a precautionary approach. |

Precautionary Principles and Legislative Developments in Chemical Management

The precautionary principle is a key concept in environmental law and chemical management. It states that when an activity raises threats of harm to human health or the environment, precautionary measures should be taken even if some cause-and-effect relationships are not fully established scientifically.

The precautionary principle is particularly relevant to PFAS, including this compound, for several reasons:

Persistence: The extreme persistence of PFAS means that if they are later found to be harmful, the contamination is essentially irreversible. This argues for a cautious approach to their release into the environment. uri.edu

Uncertainty: For many PFAS, including this compound, there is a significant lack of toxicological data. The precautionary principle suggests that this lack of certainty should not be a reason to postpone cost-effective measures to prevent environmental degradation.

Potential for Widespread Contamination: The mobility of some PFAS in water and their potential for long-range transport mean that contamination can become widespread, affecting large populations and ecosystems. uri.edu

Legislative developments, particularly in the EU, are increasingly embedding the precautionary principle into chemical management. The proposed EU-wide restriction on PFAS is a clear application of this principle, aiming to prevent potential harm from a large class of chemicals before conclusive evidence of harm is available for every single substance. linklaters.com In the US, while the regulatory approach has historically been less precautionary, there is a growing movement to adopt a more proactive and precautionary stance on PFAS. pops.int

The application of the precautionary principle is leading to a paradigm shift in chemical regulation, moving from a substance-by-substance approach to a more holistic, class-based management of chemicals of concern like PFAS.

Sustainable Management Strategies and Policy Implications for this compound

The increasing focus on the environmental and health impacts of per- and polyfluoroalkyl substances (PFAS) necessitates a proactive approach to the sustainable management of all compounds within this large family, including this compound. While specific regulations targeting this compound are not as developed as those for legacy PFAS like PFOA and PFOS, the broader regulatory trends for short-chain PFAS and fluorinated compounds provide a clear indication of the direction of future policy. Sustainable management of this compound requires a multi-faceted approach encompassing life cycle assessment, responsible use and handling, and robust end-of-life management strategies, all underpinned by a forward-looking policy framework.

The environmental fate of this compound is a key consideration for its sustainable management. Like other short-chain PFAS, it is expected to be mobile in soil and water, leading to concerns about the contamination of water resources. nih.govresearchgate.net The extreme persistence of the carbon-fluorine bond suggests that this compound will not readily degrade under typical environmental conditions, leading to long-term exposure for both humans and ecosystems. researchgate.net This persistence underscores the importance of preventing its release into the environment in the first place.

Regulatory frameworks are increasingly addressing the challenges posed by PFAS. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a key driver for managing the risks of chemicals. nih.govresearchgate.net The trend within REACH is to identify substances of very high concern (SVHC) based on properties such as persistence, bioaccumulation, and toxicity, or an equivalent level of concern. nih.govresearchgate.net Given the characteristics of short-chain PFAS, there is a strong argument for their inclusion as SVHCs, which would trigger stricter regulatory control and promote the substitution with safer alternatives. nih.govresearchgate.net The European Union's broader strategy for PFAS aims to ban all but the most essential uses, signaling a significant policy shift that will likely impact all substances within this class. mdpi.com

In the United States, the Environmental Protection Agency (EPA) is also taking a more comprehensive approach to regulating PFAS. mdpi.com While initial efforts focused on long-chain compounds, the understanding of the potential risks of short-chain alternatives is growing. mdpi.com This evolving scientific understanding is likely to lead to more stringent regulations on a wider range of PFAS in the future.

Effective end-of-life management is crucial for preventing the environmental release of this compound. Current guidance on the disposal of PFAS-containing materials from the U.S. EPA points to thermal destruction, placement in engineered landfills, and underground injection as potential options, though the effectiveness for specific compounds can vary and requires further research. epa.gov For laboratory and industrial settings, established procedures for the disposal of chemical and hazardous wastes must be strictly followed. bsu.educulturalheritage.orgwww.gov.uk This includes the use of clearly labeled, appropriate waste containers and disposal through certified hazardous waste management services. bsu.educulturalheritage.orgwww.gov.uk

The policy implications for this compound are significant. A precautionary approach is warranted, given the uncertainties surrounding its long-term environmental and health effects. nih.govresearchgate.net This suggests a need for:

Increased Research: More data is needed on the specific environmental fate, transport, and potential toxicity of this compound to inform evidence-based policymaking.

Transparent Reporting: Mandatory reporting of production volumes, uses, and environmental releases would provide a clearer picture of the potential scale of exposure.

Promotion of Alternatives: Policies should incentivize the development and adoption of safer, non-fluorinated alternatives where feasible.

Extended Producer Responsibility: Implementing schemes where producers are responsible for the entire life cycle of their products, including end-of-life management, can drive innovation in sustainable design and recycling. europa.eu

The following table summarizes potential sustainable management strategies and their policy implications for this compound, based on current knowledge of related compounds and general principles of chemical management.

| Sustainable Management Strategy | Description | Policy Implications |

| Life Cycle Assessment (LCA) | Comprehensive analysis of the environmental impacts of this compound from raw material extraction to final disposal. | - Mandate or incentivize LCAs for new and existing chemical products.- Use LCA data to inform eco-labeling and green procurement policies. |

| Green Chemistry & Engineering | Design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. | - Fund research and development in green chemistry alternatives to fluorinated compounds.- Provide tax incentives or grants for industries adopting greener technologies. |

| Responsible Use & Handling | Implementation of best practices in industrial settings to minimize emissions and worker exposure. | - Establish and enforce strict occupational exposure limits.- Require regular monitoring and reporting of environmental releases from industrial facilities. |

| Waste Minimization & Management | Prioritizing waste reduction at the source and ensuring the environmentally sound disposal of any remaining waste. | - Implement regulations that classify this compound waste as hazardous.- Promote the development and use of advanced destruction technologies for fluorinated waste. |

| Circular Economy Approaches | Designing systems for the recovery and reuse of materials to reduce the need for virgin resources and minimize waste. | - Support the development of technologies for the recovery and purification of fluorinated gases for reuse.- Establish markets for recycled and recovered chemical products. |

| Regulatory Scrutiny & Restriction | Proactive evaluation of the risks posed by this compound and implementation of restrictions on non-essential uses. | - Include this compound in national and international chemical monitoring programs.- Consider restrictions on uses where safer alternatives are available, following the precedent of other PFAS under regulations like REACH. |

Advanced Analytical and Computational Approaches in Perfluorohexanonitrile Research

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of perfluorohexanonitrile, offering unparalleled accuracy and precision in mass determination. longdom.orgnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. longdom.org This capability is crucial for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but different elemental compositions. sterlingpharmasolutions.com

For trace analysis, the high sensitivity of HRMS allows for the detection of minute quantities of this compound in complex matrices like environmental or biological samples. longdom.org The ability to generate an accurate molecular formula from the precise mass measurement significantly increases the confidence in compound identification, even at low concentrations. nih.gov

In the context of metabolite identification, HRMS is indispensable. longdom.orgijpras.com Metabolism studies are essential for understanding the fate of a compound in biological systems. researchgate.net When this compound is metabolized, its structure is altered, resulting in new compounds (metabolites) with different masses. HRMS can detect these metabolites and provide their exact masses, which is the first step in structural elucidation. ijpras.com By comparing the accurate mass of a potential metabolite to that of the parent compound, researchers can hypothesize the biochemical transformation that occurred (e.g., oxidation, hydrolysis). Tandem mass spectrometry (MS/MS) experiments on an HRMS platform further fragment the metabolite ions, yielding structural information that helps to pinpoint the exact location of the metabolic modification. researchgate.netnsf.gov

Table 1: Illustrative HRMS Data for this compound and a Hypothetical Metabolite

This table demonstrates how high-resolution mass spectrometry can provide highly accurate mass data, enabling the confident identification of a parent compound and the deduction of its metabolic transformation.

| Analyte | Molecular Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Inferred Metabolic Reaction |

| This compound | C₆F₁₁N | 294.9951 | 294.9948 | -1.02 | Parent Compound |

| Hydroxylated Metabolite | C₆HF₁₀NO | 289.9922 | 289.9919 | -1.03 | Hydrolysis of a C-F bond and addition of -OH |

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential precursor to mass spectrometry, designed to separate the components of a complex mixture before they are introduced to the detector. wikipedia.org This separation reduces signal suppression and allows for the individual analysis of each compound, which is critical for accurate quantification and identification. agnopharma.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Given its chemical structure, this compound is amenable to GC analysis. In GC-MS, the sample is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer for detection.

GC-MS is highly effective for quantifying this compound and identifying impurities from its manufacturing process. researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in identification. The subsequent mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for confirmation. emerypharma.com For novel compounds like this compound, this fragmentation pattern is crucial for initial structural characterization. High-resolution GC-MS combines the separation power of GC with the precision of HRMS, enabling the identification of trace-level fluorinated byproducts and contaminants. nih.gov

Table 2: Example GC-MS Parameters and Expected Data for this compound Analysis

This table outlines typical instrument settings and the kind of data generated during the GC-MS analysis of this compound, including its characteristic retention time and key mass fragments.

| Parameter | Value / Description |

| Gas Chromatograph (GC) | |

| Column Type | 5% Phenyl Polysiloxane |

| Injection Temperature | 250 °C |

| Oven Program | 50 °C (1 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-400 m/z |

| Expected Results | |

| Retention Time (RT) | ~8.5 min |

| Key Mass Fragments (m/z) | 69 (CF₃⁺), 119 (C₂F₅⁺), 131 (C₃F₅⁺), 245 (M-CF₃)⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid phase, making it suitable for a broader range of molecules, including those that are non-volatile or thermally unstable. wikipedia.orgthermofisher.com While this compound itself is volatile, its potential metabolites may be more polar and less volatile, making LC-MS the preferred method for their analysis. nih.gov

In LC-MS, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the analyte's affinity for the two phases. wikipedia.org The separated components are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. agnopharma.com LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for quantitative bioanalysis, offering high sensitivity and specificity for detecting metabolites in complex biological matrices like plasma or urine. agnopharma.comnih.gov The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a leading approach for discovering and identifying a wide array of per- and polyfluoroalkyl substances (PFAS) and their transformation products in environmental and biological systems. mdpi.com

Spectroscopic Methods for Structural Elucidation and Reaction Mechanism Studies